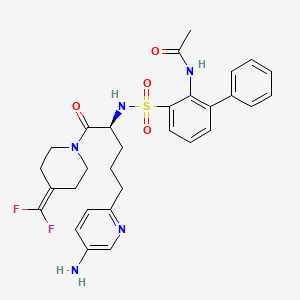
Sulfo DBCO-PEG4-amine
Vue d'ensemble
Description
Sulfo DBCO-PEG4-amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are a subset of bioorthogonal reactions that allow for the specific and efficient labeling of biomolecules in complex environments . The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .
Applications De Recherche Scientifique
Sulfo DBCO-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
Target of Action
Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .
Mode of Action
The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .
Result of Action
The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .
Cellular Effects
This compound influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with this compound can alter their activity and interactions, leading to changes in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of this compound enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function
Metabolic Pathways
This compound is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of this compound enhances its solubility, allowing for efficient participation in metabolic reactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using EDC or NHS.
Automated Coupling: Automated systems are used to couple the activated polyethylene glycol with dibenzocyclooctyne.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo DBCO-PEG4-amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The compound reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, EDC, NHS.
Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures to facilitate the formation of stable amide bonds
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications in bioconjugation and molecular labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-amine: Similar in structure but lacks the sulfonated group, resulting in lower water solubility.
DBCO-Sulfo-PEG(4)-NH2: Another variant with similar properties but different spacer lengths and functional groups.
Uniqueness
Sulfo DBCO-PEG4-amine is unique due to its enhanced water solubility provided by the sulfonated polyethylene glycol spacer. This property makes it particularly useful in aqueous environments and biological applications where solubility is crucial .
Propriétés
Numéro CAS |
2055198-05-3 |
|---|---|
Formule moléculaire |
C32H42N4O10S |
Poids moléculaire |
674.77 |
Nom IUPAC |
Sulfo DBCO-PEG4-amine |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
Clé InChI |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
SMILES |
O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in H2O |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulfo DBCO-PEG4-amine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
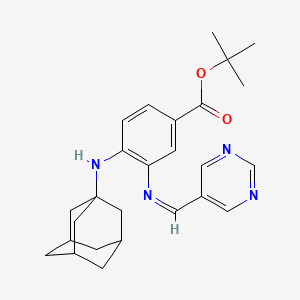


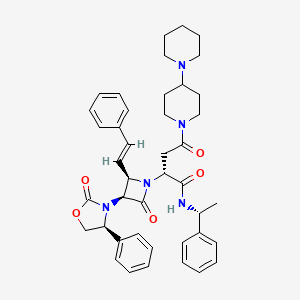
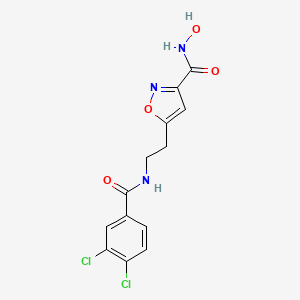
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)
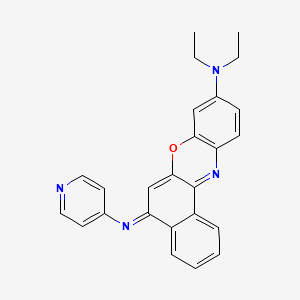
![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)
